![molecular formula C18H13FN2O2S B2582912 2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-93-4](/img/structure/B2582912.png)
2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be a heterocyclic compound due to the presence of the chromeno[2,3-d]pyrimidine moiety . The fluorophenyl group indicates the presence of a fluorine atom attached to a phenyl ring, which could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidine core, with a fluorophenyl group and a methoxy group attached . These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For instance, the fluorophenyl group might undergo reactions typical of aromatic halides, while the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the methoxy group could influence its polarity .Applications De Recherche Scientifique
Synthesis of Fluorinated Heterocyclic Compounds
One study discusses the use of 2-fluoroacrylic building blocks for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting the versatility of fluorinated compounds in synthesizing a wide range of heterocyclic structures (G. Shi, Qian Wang, M. Schlosser, 1996).
Biological Activities
Another research area involves the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, which were tested for larvicidal activity, showing significant potential in biological applications (S. Gorle, S. Maddila, Santosh Chokkakula, P. Lavanya, Moganavelli Singh, S. B. Jonnalagadda, 2016).
Fluorescent Probes for Biological and Environmental Sensing
Research on 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the preparation of functional fluorophores indicates the potential of pyrimidine derivatives in developing fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating the applicability of such compounds in industrial maintenance and protection (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-22-14-8-4-5-10-9-12-17(23-15(10)14)20-16(21-18(12)24)11-6-2-3-7-13(11)19/h2-8H,9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKVQXLVGSAMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)
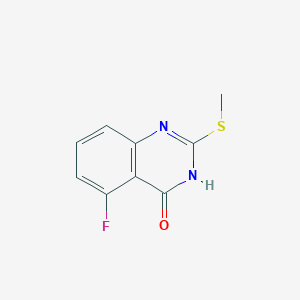
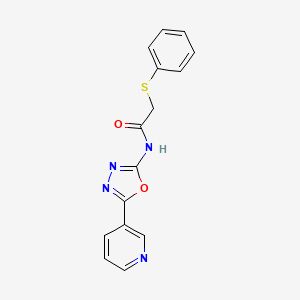
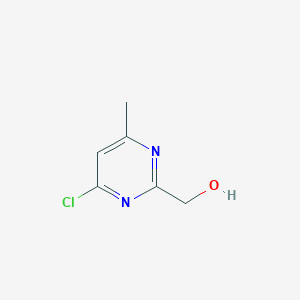
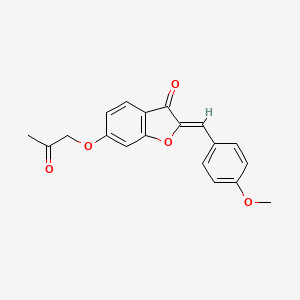
![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)
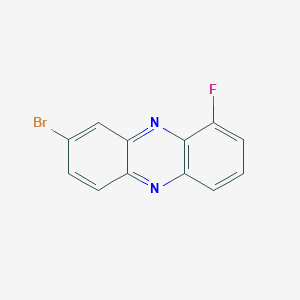
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)